molecular formula C20H23ClN2O5S B11132876 N-Benzyl-5-chloro-2-methoxy-N-[2-(morpholin-4-YL)-2-oxoethyl]benzenesulfonamide

N-Benzyl-5-chloro-2-methoxy-N-[2-(morpholin-4-YL)-2-oxoethyl]benzenesulfonamide

Cat. No.: B11132876
M. Wt: 438.9 g/mol
InChI Key: NOJQIYKQLGGIBM-UHFFFAOYSA-N
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Description

N-BENZYL-5-CHLORO-2-METHOXY-N-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]BENZENE-1-SULFONAMIDE is an organic compound that belongs to the class of sulfonamides. This compound is characterized by its complex structure, which includes a benzyl group, a chloro substituent, a methoxy group, a morpholine ring, and a sulfonamide functional group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-5-CHLORO-2-METHOXY-N-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]BENZENE-1-SULFONAMIDE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzyl Intermediate: The benzyl group is introduced through a nucleophilic substitution reaction.

    Methoxylation: The methoxy group is introduced via a methylation reaction using reagents like dimethyl sulfate.

    Morpholine Ring Formation: The morpholine ring is synthesized through a cyclization reaction.

    Sulfonamide Formation:

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Common solvents used in industrial production include dichloromethane and acetonitrile.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-5-CHLORO-2-METHOXY-N-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro substituent can be replaced through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

N-BENZYL-5-CHLORO-2-METHOXY-N-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]BENZENE-1-SULFONAMIDE is used in various scientific research fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-BENZYL-5-CHLORO-2-METHOXY-N-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
  • 2-({5-Chloro-2-[(2-Methoxy-4-Morpholin-4-Ylphenyl)amino]pyrimidin-4-Yl}amino)-N-Methylbenzamide

Uniqueness

N-BENZYL-5-CHLORO-2-METHOXY-N-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]BENZENE-1-SULFONAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine ring and the sulfonamide group makes it particularly interesting for research in medicinal chemistry.

Properties

Molecular Formula

C20H23ClN2O5S

Molecular Weight

438.9 g/mol

IUPAC Name

N-benzyl-5-chloro-2-methoxy-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide

InChI

InChI=1S/C20H23ClN2O5S/c1-27-18-8-7-17(21)13-19(18)29(25,26)23(14-16-5-3-2-4-6-16)15-20(24)22-9-11-28-12-10-22/h2-8,13H,9-12,14-15H2,1H3

InChI Key

NOJQIYKQLGGIBM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)N3CCOCC3

Origin of Product

United States

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